1,4-Dichlorodibenzo-p-dioxin chemical structure and molecular weight
1,4-Dichlorodibenzo-p-dioxin chemical structure and molecular weight
An In-Depth Technical Guide to 1,4-Dichlorodibenzo-p-dioxin: Structure, Properties, and Analysis
Introduction
1,4-Dichlorodibenzo-p-dioxin (1,4-DCDD) is a member of the dichlorinated dibenzo-p-dioxin (DCDD) congeners, a subgroup of the polychlorinated dibenzo-p-dioxins (PCDDs). PCDDs are a class of persistent organic pollutants (POPs) that are not produced intentionally but are formed as unintentional byproducts of various industrial and combustion processes.[1] Due to their environmental persistence, bioaccumulation potential, and toxicity, PCDDs are of significant concern to researchers, regulators, and public health professionals.
This guide provides a detailed technical overview of 1,4-DCDD, focusing on its chemical structure, molecular weight, physicochemical properties, toxicological mechanisms, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a comprehensive understanding of this compound.
Section 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physical and chemical properties of 1,4-DCDD is fundamental to predicting its environmental fate, toxicological behavior, and analytical characteristics.
Chemical Structure and Molecular Weight
1,4-DCDD belongs to a family of 75 PCDD congeners.[2] The core structure of a PCDD is the dibenzo-p-dioxin molecule, which consists of two benzene rings fused to a central 1,4-dioxin ring.[3] In the case of 1,4-DCDD, chlorine atoms are substituted at the number 1 and 4 positions on one of the benzene rings.
The key identifiers and the molecular weight for 1,4-DCDD are summarized below:
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IUPAC Name: 1,4-dichlorodibenzo-p-dioxin[4]
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CAS Number: 54536-19-5[4]
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Molecular Formula: C₁₂H₆Cl₂O₂[4]
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Molecular Weight: 253.08 g/mol [4]
The planarity and aromaticity of the tricyclic ring system, combined with the lipophilic nature imparted by the chlorine atoms, are key determinants of its environmental and biological behavior.
Caption: Chemical structure of 1,4-Dichlorodibenzo-p-dioxin with atom numbering.
Physicochemical Properties
The environmental distribution and partitioning of 1,4-DCDD are governed by its physicochemical properties. As with other PCDDs, it is a solid crystalline substance characterized by low water solubility and low volatility.[2] These properties contribute to its tendency to adsorb to particulate matter in air, water, and soil.[3]
| Property | Value | Source |
| Molecular Weight | 253.08 g/mol | [4] |
| Physical State | Colorless solid/crystal | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.7 (Computed) | [4] |
| Water Solubility | Low (Specific value not available, but DCDDs generally have very low solubility) | [2] |
| Vapor Pressure | Low (Specific value not available for 1,4-DCDD) | [2] |
| Henry's Law Constant | Low (Estimated) | [5] |
Note: Experimental data for the 1,4-DCDD congener are scarce. The presented Log Kₒw is a computed value, and other properties are qualitative descriptions based on the DCDD class.
Section 2: Synthesis and Formation Pathways
1,4-DCDD and other PCDDs are not intentionally manufactured but are formed through two primary mechanisms: precursor synthesis and de novo synthesis, often occurring in high-temperature industrial settings.[6]
Precursor Synthesis
This pathway involves the chemical transformation of chlorinated precursor compounds, most notably chlorophenols.[7] The reaction typically proceeds through the condensation of two chlorophenol molecules or their corresponding phenates. For PCDD formation, the dimerization of chlorophenoxy radicals is a key step.[8] This can occur through:
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Ullmann Condensation: A classic method for forming diaryl ethers, this reaction involves the copper-catalyzed coupling of a halogenated aromatic compound with a phenol.[9] In the context of dioxin formation, this can involve the self-condensation of chlorophenates at high temperatures.
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Radical Coupling: At high temperatures, chlorophenols can form chlorophenoxy radicals. The coupling of these radicals can lead to the formation of a predioxin intermediate, which then cyclizes to form the stable dibenzo-p-dioxin ring structure.[7][8]
De Novo Synthesis
This pathway occurs in incinerators and other thermal processes, typically in a temperature window of 250-400°C.[10] It involves the synthesis of PCDDs from elemental carbon, an inorganic chlorine source (like HCl or metal chlorides), and oxygen, often catalyzed by metal species such as copper or iron present in fly ash.[6]
Caption: General formation pathways of Polychlorinated Dibenzo-p-dioxins (PCDDs).
Section 3: Toxicological Mechanism of Action
The toxicity of 1,4-DCDD and other dioxin-like compounds is primarily mediated by their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] The binding affinity of different congeners to the AhR correlates with their toxic potency.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
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Cytosolic Complex: In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex. This complex includes two molecules of heat shock protein 90 (Hsp90), XAP2 (also known as AIP or ARA9), and p23.[11][12] These chaperones maintain the AhR in a conformation ready to bind a ligand.
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Ligand Binding and Nuclear Translocation: When a lipophilic ligand like 1,4-DCDD diffuses across the cell membrane and binds to the AhR, the receptor undergoes a conformational change. This change exposes a nuclear localization sequence, prompting the entire ligand-receptor complex to translocate into the nucleus.[12][13]
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Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[11][14]
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Gene Transcription: This newly formed AhR/ARNT complex acts as a transcription factor. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[12][13]
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Altered Gene Expression: Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes. These include genes for xenobiotic-metabolizing enzymes like Cytochrome P4501A1 (CYP1A1), which is a hallmark of AhR activation, as well as other genes involved in cell growth, differentiation, and apoptosis, leading to the observed toxic effects.[13]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 1,4-DCDD.
Section 4: Analytical Methodology
The detection and quantification of 1,4-DCDD in environmental and biological matrices are challenging due to its presence at ultra-trace levels (parts-per-trillion to parts-per-quadrillion) and the complexity of the sample matrices. The gold standard for analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).
Spectroscopic Characterization
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Molecular Ion Cluster: A strong molecular ion (M⁺) peak at m/z 252. Due to the presence of two chlorine atoms, this will appear as a characteristic cluster of peaks at m/z 252, 254, and 256, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
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Key Fragments: Sequential loss of a carbonyl group (CO) to yield a fragment at m/z 224, followed by the loss of a chlorine atom (Cl) to yield a fragment at m/z 189. Another common fragmentation is the direct loss of a chlorine atom from the molecular ion.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental ¹H or ¹³C NMR data for 1,4-DCDD are not commonly reported in the literature. However, based on its C₂ᵥ symmetry, a relatively simple ¹H NMR spectrum would be predicted, featuring distinct doublets and triplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and oxygen atoms.
Experimental Protocol: Analysis of 1,4-DCDD in Soil by GC/HRMS
This protocol is a representative workflow based on established methodologies like US EPA Method 1613.[3][5] The causality behind these steps is the systematic removal of interfering compounds to isolate the target analytes for sensitive and specific detection.
1. Sample Preparation and Extraction
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Objective: To efficiently transfer the lipophilic 1,4-DCDD from the solid soil matrix into an organic solvent.
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Protocol:
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Air-dry the soil sample and sieve to remove large debris.
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Homogenize the sample thoroughly.
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Weigh approximately 5-10 g of the homogenized soil into an extraction thimble.
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Spike the sample with a known amount of isotopically labeled DCDD standard (e.g., ¹³C₁₂-1,4-DCDD). This internal standard is crucial for accurate quantification via isotope dilution, correcting for any analyte loss during cleanup.
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Place the thimble in a Soxhlet extractor and extract with toluene for 16-24 hours. Toluene is an effective solvent for extracting nonpolar aromatic compounds from solid matrices.
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Concentrate the resulting extract using a rotary evaporator or a gentle stream of nitrogen.
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2. Extract Cleanup
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Objective: To remove co-extracted matrix interferences (e.g., lipids, humic acids, other organic compounds) that could interfere with GC/MS analysis. This is a critical self-validating step; inadequate cleanup prevents accurate quantification.
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Protocol: A multi-step chromatographic cleanup is typically required.
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Acid/Base Washing: Wash the concentrated extract sequentially with concentrated sulfuric acid to remove oxidizable compounds, followed by a base wash (e.g., KOH) to remove acidic interferences like phenols.
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Alumina Column Chromatography: Pass the extract through a column packed with activated alumina. This step removes polar interferences. Elute with hexane followed by dichloromethane/hexane.
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Carbon Column Chromatography: Pass the eluate from the alumina column through a specialized column containing activated carbon dispersed on a support. Dioxins and other planar aromatic compounds are selectively retained.
-
Invert the carbon column and back-elute the dioxin fraction with toluene. This step is highly selective and is key to isolating PCDDs from non-planar interferences like PCBs.
-
Carefully concentrate the final, cleaned extract to a small volume (e.g., 20 µL) and add a recovery (syringe) standard just prior to analysis.
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3. Instrumental Analysis (HRGC/HRMS)
-
Objective: To separate the 1,4-DCDD from other dioxin congeners and quantify it with high specificity and sensitivity.
-
Protocol:
-
Gas Chromatography: Inject 1-2 µL of the final extract into a high-resolution gas chromatograph equipped with a long capillary column (e.g., 60m DB-5 or equivalent) designed for separating dioxin congeners.
-
Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) at high resolution (>10,000). Monitor the specific m/z values for both the native 1,4-DCDD and its corresponding ¹³C-labeled internal standard.
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Quantification: Identify 1,4-DCDD based on its specific retention time and the correct isotopic ratio of its molecular ion cluster. Quantify the concentration by comparing the peak area of the native analyte to the peak area of its labeled internal standard (isotope dilution method).
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Conclusion
1,4-Dichlorodibenzo-p-dioxin serves as a representative congener for understanding the broader class of PCDDs. Its chemical stability, lipophilicity, and specific three-dimensional structure dictate its formation in industrial processes, its persistence in the environment, and its potent biological activity via the AhR pathway. The rigorous analytical methods required for its detection underscore the challenges presented by these toxic compounds. A comprehensive grasp of these technical details is essential for professionals working to assess and mitigate the risks associated with dioxin exposure.
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